1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound that features a bromomethyl group, a difluoromethyl group, and a chloropropanone moiety
Preparation Methods
The synthesis of 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable precursor followed by difluoromethylation and chlorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and difluoromethyl groups can participate in various chemical interactions, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interaction with other molecules .
Comparison with Similar Compounds
1-(5-(Bromomethyl)-2-(difluoromethyl)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used extensively in promoting organic transformations and has unique hydrogen-bonding properties.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Used in the preparation of stabilizing counterions for electrophilic organic and organometallic cations.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H10BrClF2O |
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Molecular Weight |
311.55 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H10BrClF2O/c1-6(16)10(13)9-4-7(5-12)2-3-8(9)11(14)15/h2-4,10-11H,5H2,1H3 |
InChI Key |
DJVUUIOJFSQBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CBr)C(F)F)Cl |
Origin of Product |
United States |
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